Home > Products > Screening Compounds P63643 > Glucagon hydrochloride
Glucagon hydrochloride - 28270-04-4

Glucagon hydrochloride

Catalog Number: EVT-3559631
CAS Number: 28270-04-4
Molecular Formula: C153H226ClN43O49S
Molecular Weight: 3519.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glucagon hydrochloride is a synthetic version of glucagon, a naturally occurring peptide hormone produced by the alpha cells of the pancreas. [, , , ] It is classified as a hyperglycemic agent due to its ability to increase blood glucose levels. [, ] In scientific research, glucagon hydrochloride serves as a valuable tool for investigating various physiological processes, particularly those related to glucose metabolism, energy homeostasis, and pancreatic function. [, , , ]

Future Directions
  • Developing Novel Glucagon Analogs: Research into developing novel glucagon analogs with improved stability, longer duration of action, and enhanced receptor selectivity is ongoing. [, , , , ] These analogs hold promise for treating various conditions, including hypoglycemia, obesity, and type 2 diabetes.

  • Exploring Non-Glycemic Effects of Glucagon: While traditionally known for its role in glucose metabolism, recent research suggests that glucagon may have broader physiological effects, including potential roles in cardiovascular regulation, appetite control, and neuroprotection. [, ] Further investigation into these non-glycemic effects could uncover novel therapeutic targets for various diseases.

  • Understanding the Role of Glucagon in Specific Disease States: Research continues to unravel the complex involvement of glucagon in various disease states, including diabetes, obesity, and cardiovascular disease. [, , ] Gaining a deeper understanding of its role in these conditions could lead to improved diagnostic tools, therapeutic interventions, and personalized treatment strategies.

Source and Classification

Glucagon is classified as a peptide hormone composed of 29 amino acids. It is derived from proglucagon, which is synthesized in the pancreas and intestines. The hormone can be produced through various methods, including chemical synthesis, extraction from animal pancreas, and recombinant DNA technology using microorganisms such as Escherichia coli or Saccharomyces cerevisiae .

Synthesis Analysis

Methods of Synthesis

  1. Recombinant DNA Technology: This method involves inserting the gene coding for glucagon into bacterial or yeast cells, which then produce the hormone.
  2. Chemical Synthesis: Solid-phase peptide synthesis techniques have been employed to create glucagon analogs. This method allows for precise control over the sequence and modifications of the peptide .
  3. Extraction: Historically, glucagon was extracted from animal pancreas as a by-product of insulin production .

Technical Details

The solid-phase synthesis of glucagon utilizes an alkoxybenzyl alcohol resin as a support material. The process involves stepwise addition of protected amino acids followed by deprotection and cleavage to yield the final product. Purification typically involves gel filtration and ion-exchange chromatography to ensure high purity and biological activity .

Molecular Structure Analysis

Structure

Glucagon consists of 29 amino acids with a molecular weight of approximately 3482 Da. The structure features a helical conformation that is crucial for its biological activity.

Data

  • Molecular Formula: C_153H_225N_43O_49S
  • Amino Acid Sequence: The sequence includes key residues that interact with glucagon receptors to exert its physiological effects.
Chemical Reactions Analysis

Reactions

Glucagon primarily acts on liver cells to promote glycogen breakdown (glycogenolysis) and glucose production (gluconeogenesis).

Technical Details

The mechanism involves:

  • Activation of adenylate cyclase via glucagon receptor binding.
  • Increased cyclic adenosine monophosphate (cAMP) levels leading to protein kinase A (PKA) activation.
  • Phosphorylation of key enzymes like glycogen phosphorylase kinase and phosphoenolpyruvate carboxykinase, enhancing glucose output from the liver .
Mechanism of Action

Process

Glucagon's action begins with its binding to specific receptors on hepatocytes. This initiates a signaling cascade that results in increased intracellular cAMP levels, activating PKA.

Data

  1. Glycogenolysis: Glucagon stimulates glycogen phosphorylase, leading to the conversion of glycogen to glucose.
  2. Gluconeogenesis: It enhances the transcription of gluconeogenic enzymes like phosphoenolpyruvate carboxykinase, facilitating glucose synthesis from non-carbohydrate sources .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or lyophilized cake.
  • Solubility: Soluble in water; stability can be affected by pH and temperature.

Chemical Properties

  • Stability: Glucagon is sensitive to heat and acidic conditions, necessitating careful storage and handling.
  • Aggregation Profile: Studies indicate that glucagon can form aggregates in solution, which can impact its efficacy .
Applications

Scientific Uses

Glucagon has several applications beyond its clinical use:

  • Research Tool: Used in studies investigating glucose metabolism and diabetes management.
  • Analytical Chemistry: Employed in assays measuring glycogen levels and understanding metabolic pathways involving glucose regulation .
  • Pharmaceutical Development: Ongoing research into glucagon analogs aims to develop new treatments for diabetes and obesity-related conditions .
Historical Evolution of GlucaGen in Endocrine Research

Discovery and Early Characterization of Pancreatic Hyperglycemic Factors

The identification of glucagon (later commercialized as GlucaGen®) began serendipitously during early 20th-century insulin research. In 1923, John R. Murlin and Charles Kimball observed that pancreatic extracts caused transient hyperglycemia in depancreatized dogs prior to insulin's glucose-lowering effects. They named this contaminating hyperglycemic factor "glucagon" (GLUCose-AGONist) [3] [4]. This discovery remained physiologically enigmatic until 1948, when Earl Sutherland and Christian de Duve localized glucagon to pancreatic α-cells using advanced purification techniques [3] [4]. The subsequent development of a glucagon radioimmunoassay by Roger Unger in 1959 enabled precise hormone measurement, revealing paradoxical hyperglucagonemia in diabetes mellitus—a finding that challenged the era's insulin-centric view of glucose dysregulation [1] [9].

The 29-amino acid sequence of glucagon was deciphered in 1956 by W.W. Bromer and colleagues, revealing a polypeptide structurally distinct from insulin yet evolutionarily conserved across vertebrates [3] [7]. This structural characterization enabled the first therapeutic application: treating insulin-induced hypoglycemia. By 1960, crystallized glucagon (Eli Lilly) became clinically available, cementing its physiological identity as a counter-regulatory hormone essential for acute glucose recovery [2] [6].

Table 1: Key Historical Milestones in Glucagon Discovery

YearMilestoneKey Researchers
1923Identification of hyperglycemic factor in pancreatic extractsKimball & Murlin
1948Localization of glucagon to pancreatic α-cellsSutherland & de Duve
1956Determination of glucagon’s 29-amino acid sequenceBromer et al.
1959Development of glucagon radioimmunoassayUnger et al.
1960First commercial crystallized glucagon for hypoglycemia treatmentEli Lilly

Milestones in Proglucagon Gene Cloning and Recombinant Synthesis

The molecular biology era transformed glucagon research through the cloning of the proglucagon gene. Initial cDNA cloning in anglerfish (1980–1982) revealed a precursor protein encoding glucagon and two novel peptides: glucagon-like peptide-1 (GLP-1) and GLP-2 [2]. Mammalian proglucagon cloning followed in rodents (1983) and humans (1984), confirming a 180-amino-acid precursor organized into signal peptide, glicentin-related polypeptide, glucagon, intervening peptide-1, GLP-1, intervening peptide-2, and GLP-2 domains [2] [5].

Tissue-specific processing proved pivotal: pancreatic α-cells express prohormone convertase 2 (PC2), cleaving proglucagon into glucagon, whereas intestinal L-cells express PC1/3, generating GLP-1, GLP-2, and glicentin [1] [2]. This explained glucagon's glucose-mobilizing function versus GLP-1's incretin effect. Recombinant DNA technology enabled biosynthesis of human glucagon, overcoming limitations of animal-sourced hormone. Dasiglucagon (Zealand Pharma), a stable recombinant analog approved in 2021, exemplifies this innovation, featuring substitutions (Glu9→Ala, Asp15→Glu, Ser28→Lys) that confer acid stability and solubility for ready-to-inject formulations [2] [6].

Table 2: Structural Evolution of Therapeutic Glucagon Analogs

CompoundStructural FeaturesDevelopment Significance
Native GlucagonHSQGTFTSDYSKYLDSRRAQDFVQWLMNTFirst isolated from bovine/porcine pancreas
Recombinant GlucagonIdentical to native sequenceEliminated immunogenicity risks
DasiglucagonHSQGTFTSDYSKYLD-X-ARAEEFVKWLEST (X=α-aminoisobutyric acid)Acid-stable liquid formulation
NNC9204-0043Fatty acid-modified (C18 diacid at Lys12)Long-acting glucagon receptor agonist

Paradigm Shifts: From Counterregulatory Hormone to Multifunctional Metabolic Modulator

Glucagon's physiological identity has evolved beyond glycemic counterregulation. Contemporary research illuminates its roles as a multiorgan metabolic integrator:

  • Hepatic Metabolism: Glucagon activates hepatic cAMP/PKA signaling, stimulating glycogenolysis and gluconeogenesis during fasting. However, it concurrently inhibits de novo lipogenesis via inactivation of acetyl-CoA carboxylase and promotes fatty acid β-oxidation and ketogenesis, preventing hepatic steatosis [1] [8]. The "liver-α-cell axis" hypothesis posits that glucagon regulates amino acid metabolism; elevated plasma amino acids (e.g., in NAFLD) trigger glucagon secretion, which then enhances ureagenesis and amino acid clearance [1] [8].
  • Energy Homeostasis: Glucagon increases energy expenditure through thermogenic pathways in brown adipose tissue and reduces food intake via central appetite circuits. Studies demonstrate that peripheral glucagon infusion activates brainstem nuclei, suppressing appetite independently of GLP-1 [1] [6].
  • Islet Paracrine Regulation: Glucagon stimulates insulin secretion from β-cells via cAMP/PKA activation—a feedback loop disrupted in type 2 diabetes. Conversely, insulin and somatostatin suppress glucagon release, forming an intra-islet regulatory network [7] [8].

These insights spurred innovative pharmacotherapies. Dual/triple agonists targeting glucagon receptors alongside GLP-1/GIP receptors (e.g., retatrutide) exploit glucagon's catabolic properties for obesity management. In clinical trials, such molecules demonstrate superior weight loss (24.2% at 48 weeks) versus selective GLP-1 agonists, validating glucagon's metabolic benefits beyond glycemia [6] [8].

Table 3: Emerging Therapeutic Applications Targeting Glucagon Pathways

Therapeutic StrategyMechanismClinical IndicationRepresentative Agents
Glucagon Receptor AntagonistsBlock hepatic glucose productionType 2 diabetes (abandoned due to adverse effects)LY2409021
Stable Glucagon FormulationsRescue hypoglycemia via recombinant analogsSevere hypoglycemiaDasiglucagon
GLP-1/Glucagon Co-agonistsCombine anorectic and thermogenic effectsObesity/NAFLDCotadutide
GIP/GLP-1/Glucagon Tri-agonistsEnhance weight loss and metabolic benefitsType 2 diabetes/ObesityRetatrutide

Properties

CAS Number

28270-04-4

Product Name

GlucaGen

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride

Molecular Formula

C153H226ClN43O49S

Molecular Weight

3519.2 g/mol

InChI

InChI=1S/C153H225N43O49S.ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);1H/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-;/m0./s1

InChI Key

RKGLLHCSSVJTAN-YYICOITRSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N.Cl

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N.Cl

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.